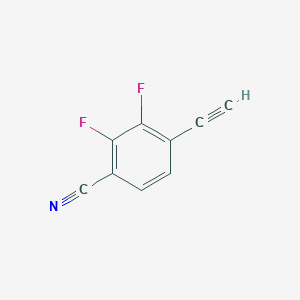

4-Ethynyl-2,3-difluorobenzonitrile

CAS No.:

Cat. No.: VC18685599

Molecular Formula: C9H3F2N

Molecular Weight: 163.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H3F2N |

|---|---|

| Molecular Weight | 163.12 g/mol |

| IUPAC Name | 4-ethynyl-2,3-difluorobenzonitrile |

| Standard InChI | InChI=1S/C9H3F2N/c1-2-6-3-4-7(5-12)9(11)8(6)10/h1,3-4H |

| Standard InChI Key | INVJUMHUIROYSF-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1=C(C(=C(C=C1)C#N)F)F |

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-ethynyl-2,3-difluorobenzonitrile features a benzene ring substituted with two fluorine atoms at the ortho and meta positions, a nitrile group at the para position, and an ethynyl group at the remaining position. This arrangement creates a highly polarized electron-deficient aromatic system, which facilitates nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions .

Electronic and Steric Effects

The electron-withdrawing nature of the fluorine atoms and nitrile group reduces the electron density of the aromatic ring, directing reactivity toward the ethynyl group in cross-coupling reactions . Steric hindrance from the fluorine substituents further influences regioselectivity in cycloaddition and substitution reactions, favoring transformations at the ethynyl terminus.

Synthesis and Manufacturing

The synthesis of 4-ethynyl-2,3-difluorobenzonitrile involves multi-step protocols, often beginning with halogenated precursors and proceeding via transition-metal-catalyzed coupling reactions.

Precursor Synthesis: 2,3-Difluorobenzonitrile

A critical intermediate, 2,3-difluorobenzonitrile, can be synthesized through cyanation of 2,3-difluorobromobenzene. As detailed in a patent (CN100457721C), this process employs palladium catalysts and cyanating agents under inert conditions :

-

Reactants: 2,3-Difluorobromobenzene (57.6 g, 300 mmol), sodium cyanide (27 g, 66 mmol), Pd(dba)₂ catalyst (15 mmol), dimethylacetamide solvent (500 mL).

-

Conditions: Nitrogen atmosphere, 120°C, 1 hour.

-

Yield: 87% after filtration and fractional distillation.

Ethynylation Reaction

Stability Notes:

-

The compound is air-sensitive and prone to oxidative dimerization, requiring storage under nitrogen or argon .

-

Decomposition occurs above 200°C, releasing hydrogen fluoride and cyanide fumes.

Applications in Medicinal Chemistry

Kinase Inhibition and Anticancer Activity

N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide derivatives, structurally related to 4-ethynyl-2,3-difluorobenzonitrile, exhibit potent inhibition of B-Raf(V600E), a kinase implicated in melanoma and colorectal cancers :

-

Selectivity: >100-fold selectivity over wild-type B-Raf and 468 other kinases .

-

In Vivo Efficacy: Tumor growth inhibition of 70–80% in Colo205 xenograft models .

Mechanistic Insights:

The ethynyl group enhances membrane permeability, while fluorine atoms improve metabolic stability by blocking cytochrome P450 oxidation sites .

Neurodegenerative Disease Research

Fluorinated benzonitriles serve as precursors for microtubule-targeting agents. For example, triazolopyrimidines derived from 2,4-difluorobenzonitrile show promise in treating tauopathies like Alzheimer’s disease .

Materials Science Applications

Fluorinated Polymers

Incorporating 4-ethynyl-2,3-difluorobenzonitrile into polymer backbones enhances thermal stability and chemical resistance. Applications include:

-

High-Performance Coatings: Resistant to solvents and extreme temperatures.

-

Gas Separation Membranes: Fluorine content improves selectivity for CO₂/N₂ separation .

Optoelectronic Materials

Reaction with sodium azide yields fluorinated tetrazoles, which form luminescent iridium complexes for organic light-emitting diodes (OLEDs) :

Example Complex:

-

Structure: Ir(III) with 2,4-difluorobenzonitrile-derived tetrazole ligands.

-

Performance: Photoluminescence quantum yield of 76% (blue emission) .

Recent Advances and Future Directions

Transition-Metal-Free Syntheses

Recent protocols for benzofuran derivatives highlight the potential for metal-free methodologies to streamline the production of ethynyl-fluorinated compounds .

Targeted Drug Delivery

Functionalizing nanoparticles with 4-ethynyl-2,3-difluorobenzonitrile-derived ligands could enable site-specific delivery of anticancer agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume